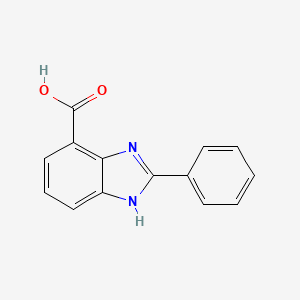

2-Phenylbenzimidazole-4-carboxylic acid

Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Academic Research

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, represents a "privileged scaffold" in medicinal chemistry and academic research. nih.govamrita.edu This core structure is of significant interest due to its resemblance to naturally occurring purine (B94841) nucleotides, which allows it to readily interact with various biological macromolecules. nih.govresearchgate.net The physicochemical properties of the benzimidazole scaffold, such as its capacity for hydrogen bonding, π-π stacking interactions, and hydrophobic interactions, enable it to bind effectively with a wide array of biomolecules like enzymes and nucleic acids. nih.govnih.gov

This versatile binding ability has led to the development of a vast number of benzimidazole derivatives with a broad spectrum of pharmacological activities. ekb.egekb.eg Researchers have extensively explored these derivatives, demonstrating their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents, among others. researchgate.netbenthamdirect.com The unique and flexible nature of the benzimidazole core, coupled with its minimal toxicity profile, has made it a cornerstone in the design and development of novel therapeutic agents and functional materials. amrita.edunih.gov The continuous exploration of this scaffold in academic research underscores its importance in the quest for new and effective molecules for a variety of applications. researchgate.net

Unique Structural Attributes of 2-Phenylbenzimidazole-4-carboxylic Acid

This compound is a derivative of benzimidazole distinguished by specific substitutions that confer unique structural and chemical properties. Its molecular architecture consists of the core bicyclic benzimidazole system, with a phenyl group attached at the 2-position and a carboxylic acid group at the 4-position.

The presence of the phenyl ring at the C2 position introduces significant steric bulk and extends the π-conjugated system of the molecule. This extension can influence the molecule's electronic properties and its potential for π-π stacking interactions with biological targets. nih.gov The carboxylic acid (-COOH) group at the C4 position is a key functional feature. This acidic group can participate in hydrogen bonding and can be ionized to form a carboxylate anion, which can engage in electrostatic interactions or coordinate with metal ions. ontosight.airsc.org The relative positions of these substituents on the benzimidazole ring create a specific three-dimensional shape that dictates its interaction with other molecules.

The synthesis of this and similar compounds typically involves the condensation of an appropriately substituted ortho-phenylenediamine with a carboxylic acid or its derivative. ontosight.airsc.org For instance, the reaction of 2,3-diaminobenzoic acid with benzaldehyde (B42025) or benzoic acid under specific conditions can yield the target molecule. nih.govnih.gov The precise synthetic route can be adapted to achieve desired yields and purity. researchgate.netorganic-chemistry.org

Table 1: Key Structural and Chemical Properties of this compound

| Property | Description |

|---|---|

| Core Scaffold | Benzimidazole (fused benzene and imidazole rings) |

| Substitution at C2 | Phenyl group |

| Substitution at C4 | Carboxylic acid group |

| Key Functional Groups | Imidazole NH (acidic/basic), Carboxylic Acid (acidic), Phenyl Ring (aromatic) |

| Potential Interactions | Hydrogen bonding, π-π stacking, Metal coordination, Acid-base reactions |

Overview of Research Trajectories for Benzimidazole Carboxylic Acid Derivatives

Research into benzimidazole carboxylic acid derivatives, including this compound, is following several promising trajectories, primarily driven by their versatile chemical nature and biological potential. ontosight.ai

One major area of investigation is in medicinal chemistry and drug discovery . Scientists are synthesizing and screening libraries of these compounds for various therapeutic activities. researchgate.net For example, derivatives are being evaluated as potent inhibitors of specific enzymes like topoisomerases and protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov Research has shown that certain substituted benzimidazole-4-carboxamides exhibit antitumor activity. nih.gov Additionally, their potential as anti-inflammatory, antimicrobial, and antiviral agents continues to be an active field of study. researchgate.netanalis.com.my

Another significant research direction is in materials science . The ability of the carboxylic acid group to coordinate with metal ions is being exploited to create novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting properties such as luminescence, making them candidates for applications in sensors, catalysts, and optoelectronic devices. rsc.orgresearchgate.net

Furthermore, the structural framework of benzimidazole carboxylic acids is being used to develop selective receptor antagonists. For instance, certain benzimidazole-4-carboxamides and carboxylates have been identified as potent and selective antagonists for the 5-HT4 receptor, highlighting their potential in neuroscience research. nih.gov The ongoing research aims to elucidate structure-activity relationships (SAR), optimizing the molecular structure to enhance potency and selectivity for specific biological targets or material properties. mdpi.com

Table 2: Major Research Areas for Benzimidazole Carboxylic Acid Derivatives

| Research Area | Focus of Investigation | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial, antiviral activity. ontosight.ainih.gov | Development of new therapeutic drugs. |

| Enzyme Inhibition | Targeting key enzymes like Pin1, topoisomerases. researchgate.netnih.gov | Cancer therapy, treatment of other diseases. |

| Materials Science | Synthesis of coordination polymers and supramolecular gels. rsc.orgresearchgate.net | Sensors, catalysts, luminescent materials. |

| Receptor Antagonism | Development of selective ligands for CNS receptors (e.g., 5-HT4). nih.gov | Pharmacological tools, potential neurological drugs. |

Classical Cyclocondensation Approaches

Condensation of o-Phenylenediamines with Carboxylic Acids or Their Derivatives

One of the most fundamental and widely practiced methods for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters, acid chlorides, or nitriles. nih.govorientjchem.org This reaction, often referred to as the Phillips method, typically requires heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid, to facilitate the cyclodehydration. nih.gov

The general mechanism involves the initial formation of an amide linkage between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. The use of carboxylic acid derivatives can sometimes offer advantages in terms of reactivity and reaction conditions.

While effective, this method can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the generation of environmentally undesirable byproducts. researchgate.net

Oxidative Cyclization with Aldehydes as Precursors

An alternative classical approach involves the condensation of o-phenylenediamines with aldehydes. nih.govorientjchem.org This reaction proceeds through a two-step sequence. The initial step is the formation of a Schiff base intermediate from the reaction of the aldehyde with the diamine. orientjchem.org This is followed by an oxidative cyclodehydrogenation to form the benzimidazole ring. nih.govorientjchem.org

A variety of oxidizing agents can be employed for the second step, and in some cases, the reaction can be promoted by an acid catalyst. orientjchem.org This method is versatile and allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, corresponding to the structure of the starting aldehyde.

Role of Acid Catalysts in Benzimidazole Ring Formation

Acid catalysts play a crucial role in many classical benzimidazole syntheses. rsc.orgbohrium.com In the condensation of o-phenylenediamines with carboxylic acids, strong acids like hydrochloric acid are often used to promote the dehydration step. scribd.com For reactions involving aldehydes, acid catalysts can facilitate both the initial Schiff base formation and the subsequent cyclization. orientjchem.org

A variety of acid catalysts have been employed, including mineral acids, Lewis acids, and solid-supported acids. For instance, p-toluenesulfonic acid (p-TsOH) has been demonstrated to be an effective, inexpensive, and readily available catalyst for the synthesis of benzimidazoles from both aldehydes and carboxylic acids. orientjchem.org The use of heterogeneous acid catalysts is also gaining traction as they offer advantages in terms of separation and reusability. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGYSXDYTDCYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378098 | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66630-72-6 | |

| Record name | 2-Phenyl-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66630-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced and Green Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. This has led to the exploration of alternative energy sources like microwave and ultrasound irradiation to promote benzimidazole (B57391) synthesis.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net In the context of 2-phenylbenzimidazole (B57529) synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. sciforum.netjocpr.com

This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. asianpubs.orgmdpi.com The rapid and uniform heating provided by microwaves can overcome the activation energy barriers more efficiently, leading to faster and cleaner reactions. asianpubs.org Furthermore, microwave-assisted syntheses can often be carried out under solvent-free conditions, further enhancing their green credentials. scribd.com For example, the synthesis of 2-arylbenzimidazoles has been achieved in high yields by irradiating a mixture of an aromatic carboxylic acid and o-phenylenediamine (B120857) with catalytic amounts of hydrochloric acid under solvent-free microwave conditions. scribd.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles

| Entry | Aromatic Carboxylic Acid | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) (Microwave) |

| 1 | Benzoic acid | 10 | 5 | 92 |

| 2 | 4-Methylbenzoic acid | 12 | 6 | 90 |

| 3 | 4-Methoxybenzoic acid | 15 | 8 | 88 |

| 4 | 4-Chlorobenzoic acid | 8 | 4 | 95 |

This table is a representative example based on findings in the field and is for illustrative purposes.

Ultrasound-Promoted Reaction Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of benzimidazoles. researchgate.net Ultrasound irradiation promotes reactions through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. researchgate.net

Ultrasound has been successfully used to promote the synthesis of 2-arylbenzimidazoles from the reaction of o-phenylenediamines and aldehydes. researchgate.net In some cases, the use of ultrasound can lead to higher yields and shorter reaction times compared to silent (non-irradiated) reactions. The efficiency of ultrasound-promoted reactions can be influenced by the choice of solvent, with high-polarity alcohols sometimes favoring the transformation. researchgate.net

Table 2: Effect of Different Solvents on the Ultrasound-Promoted Synthesis of 2-Phenylbenzimidazole

| Solvent | Yield (%) |

| H₂O | Low |

| CH₃OH | Good |

| EtOH | Good |

| CH₂Cl₂ | Poor |

| t-BuOH | Poor |

| CH₃CN | Poor |

| DMF | Poor |

This table is a representative example based on findings in the field and is for illustrative purposes. researchgate.net

Synthetic Methodologies for 2-Phenylbenzimidazole-4-carboxylic Acid: A Comprehensive Overview

The synthesis of this compound and its isomers is a significant area of research in medicinal and materials chemistry. These compounds form the structural core of numerous pharmacologically active agents. This article delves into the various synthetic strategies employed for the preparation of this compound, with a focus on solvent-free methodologies, diverse catalytic approaches, regioselective synthesis of its carboxylic acid isomers, and efficient one-pot reaction schemes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Phenylbenzimidazole-4-carboxylic acid, the spectrum is characterized by distinct signals corresponding to the protons of the benzimidazole (B57391) core, the phenyl substituent, and the carboxylic acid group.

The most downfield signal is typically a broad singlet observed in the range of 10-13 ppm, which is characteristic of the acidic proton of the carboxylic acid (-COOH). libretexts.org This significant deshielding is due to the electronegativity of the oxygen atoms and hydrogen bonding effects. The protons on the benzimidazole ring and the phenyl group resonate in the aromatic region, generally between 7.0 and 8.5 ppm.

Due to the C-4 substitution, the three protons on the benzimidazole portion (H-5, H-6, and H-7) would exhibit a complex splitting pattern. Similarly, the five protons of the 2-phenyl group would show multiplets, reflecting their respective chemical environments and coupling interactions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | ~10.0 - 13.0 | Broad Singlet |

| Aromatic Protons (Benzimidazole & Phenyl Rings) | ~7.0 - 8.5 | Multiplets |

| N-H (Imidazole) | ~12.0 - 13.0 (often broad and may exchange) | Broad Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carboxyl carbon (-COOH) is highly deshielded and appears significantly downfield, typically in the range of 165 to 185 δ. libretexts.org The carbon atoms of the aromatic rings (benzimidazole and phenyl) resonate between approximately 110 and 155 δ. The specific chemical shifts are influenced by the nitrogen atoms in the imidazole (B134444) ring and the electron-withdrawing nature of the carboxylic acid group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 - 185 |

| C-2 (Imidazole Ring) | ~150 - 155 |

| Aromatic & Heteroaromatic Carbons | ~110 - 150 |

For unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the mapping of adjacent protons within the phenyl and benzimidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, definitively linking the ¹H and ¹³C spectra. usm.my

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). usm.my This is particularly crucial for confirming the substitution pattern, as it can show correlations between protons on the benzimidazole ring and the carboxyl carbon, or between protons on the phenyl ring and the C-2 carbon of the imidazole.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FTIR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is dominated by characteristic absorptions from the carboxylic acid and the benzimidazole moiety.

A key feature is the very broad O-H stretching vibration from the carboxylic acid's hydrogen-bonded dimer, which appears as a wide band from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption typically between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the benzimidazole ring system is expected to shift this peak to the lower end of the range. Other significant peaks include the N-H stretch from the imidazole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic rings (1450-1650 cm⁻¹). hilarispublisher.comspectroscopyonline.com

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Imidazole) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=C and C=N Stretches (Aromatic Rings) | 1450 - 1650 | Medium-Strong |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend | 900 - 960 | Broad, Medium |

Raman spectroscopy provides information that is complementary to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this compound, strong Raman scattering is expected for the symmetric breathing vibrations of the aromatic rings. nih.gov The C=O stretch is also Raman active. This technique is particularly useful for studying the skeletal vibrations of the fused ring system, providing data that may be weak or absent in the FTIR spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structural components through characteristic fragmentation pathways. Under electron impact (EI) conditions, the molecule typically undergoes ionization to form a molecular ion [M]+•, whose m/z value corresponds to the molecular weight of the compound (238.24 g/mol ).

The fragmentation of this molecular ion is influenced by the stability of the resulting fragments. The benzimidazole ring system is relatively stable, while the carboxylic acid group and the phenyl substituent provide predictable cleavage points. Common fragmentation patterns observed for aromatic carboxylic acids include the loss of a hydroxyl radical (-•OH) to form an [M-17]+ ion, or the loss of the entire carboxyl group (-•COOH) to form an [M-45]+ ion. libretexts.org For benzimidazole derivatives containing ester functions, which are structurally related, fragmentation can involve the loss of molecules like ethylene (B1197577) and carbon dioxide. journalijdr.com In compounds similar to 2-phenylbenzoic acid, a significant fragment at m/z 197 has been observed, resulting from an ipso substitution. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for the molecular formula C₁₄H₁₀N₂O₂ is 238.0742. HRMS analysis would be expected to yield a measured m/z value very close to this calculated mass, confirming the elemental composition.

Interactive Table: Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Calculated Exact Mass | 238.0742 |

| Expected Ion | [M+H]⁺ or [M-H]⁻ |

| Expected [M+H]⁺ m/z | 239.0815 |

| Expected [M-H]⁻ m/z | 237.0670 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an ideal technique for analyzing complex mixtures and confirming the identity of target compounds like this compound. researchgate.net Carboxylic acids can be challenging to analyze by mass spectrometry due to issues with ionization efficiency and stability. researchgate.netnih.gov

In a typical LC-MS analysis, a reversed-phase column, such as a C18 column, is used for separation. iaea.org The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, frequently with an additive like formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is a common ionization technique used for such analyses. researchgate.net For carboxylic acids, ESI in negative ion mode (ESI-) is particularly effective, as it readily deprotonates the acidic carboxyl group to form the [M-H]⁻ ion, which corresponds to the carboxylate anion. researchgate.net This approach enhances sensitivity and provides a clear signal for the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides information about the electronic structure, particularly the extent of conjugation within the molecule. The structure of this compound contains multiple chromophores—the benzimidazole ring system, the phenyl group, and the carboxyl group—which give rise to characteristic absorption bands.

Interactive Table: Expected Electronic Transitions

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π to Anti-bonding π | Shorter UV (e.g., 200-350 nm) | High |

| n → π | Non-bonding n to Anti-bonding π | Longer UV (e.g., >300 nm) | Low |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. ijcrt.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction, identify compounds, and determine the purity of a substance. ijcrt.orglibretexts.org In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. libretexts.org

The stationary phase is typically a thin layer of silica (B1680970) gel G coated on a glass or aluminum plate. ijcrt.org Small aliquots of the reaction mixture are spotted at different time intervals alongside the starting materials. sigmaaldrich.com The plate is then developed in a sealed chamber containing an appropriate mobile phase, which is usually a mixture of solvents. For a polar compound like a carboxylic acid, a common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or ethanol. After development, the plate is visualized, often under UV light (at 254 nm), where the conjugated aromatic rings of the compound will appear as dark spots. The progress of the reaction is determined by the disappearance of the reactant spots and the appearance and intensification of a new spot corresponding to the product.

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. ijcrt.org It operates on the same principles as TLC but on a larger scale. For the purification of this compound, silica gel is commonly used as the stationary phase, packed into a glass column.

Due to the acidic nature of the carboxylic acid group, the compound can interact strongly with the slightly acidic silica gel, leading to poor separation and "streaking" or tailing of the elution band. researchgate.net To mitigate this, the mobile phase (eluent) is often modified. A common strategy is to add a small percentage (e.g., 0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system (e.g., a hexane/ethyl acetate mixture). reddit.com This suppresses the deprotonation of the carboxylic acid, reducing its polarity and its strong interaction with the silica gel, thereby resulting in a sharper elution band and better purification.

Interactive Table: Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica Gel G F₂₅₄ | Hexane/Ethyl Acetate or Toluene/Ethanol | Reaction Monitoring & Purity Check |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate with ~1% Acetic Acid | Purification and Isolation |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in chemical synthesis, providing quantitative validation of a compound's elemental composition. This method determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula to ascertain its purity and confirm its identity.

For this compound, with a molecular formula of C₁₄H₁₀N₂O₂, the theoretical elemental composition is calculated as follows:

Carbon (C): 70.58%

Hydrogen (H): 4.23%

Nitrogen (N): 11.76%

Oxygen (O): 13.43%

An experimental analysis of a pure sample of this compound would be expected to yield values closely aligning with these theoretical percentages, typically within a ±0.4% margin of error, thereby verifying its elemental makeup.

Theoretical vs. Experimental Elemental Analysis of C₁₄H₁₀N₂O₂

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 70.58 | Data Not Available in Literature |

| Hydrogen (H) | 4.23 | Data Not Available in Literature |

| Nitrogen (N) | 11.76 | Data Not Available in Literature |

This table presents the calculated theoretical elemental composition. Published experimental data for this specific compound is not available for comparison.

Solid-State Characterization (e.g., X-ray Diffraction) for Crystalline Structures

Solid-state characterization, particularly through single-crystal X-ray diffraction (XRD), provides unambiguous proof of a molecule's structure and its arrangement within a crystal lattice. This powerful analytical technique determines the precise spatial coordinates of each atom in the crystalline state, yielding critical information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

An XRD analysis of this compound would reveal its crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters. This data is fundamental to understanding the compound's physical properties, including its melting point, solubility, and polymorphism. However, to date, a complete single-crystal X-ray diffraction study providing detailed crystallographic data for this compound has not been reported in peer-reviewed literature. Therefore, specific details regarding its crystalline architecture remain to be experimentally determined.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c) | Data Not Available |

| Unit Cell Angles (α, β, γ) | Data Not Available |

| Volume (ų) | Data Not Available |

This table serves as a template for crystallographic data that would be obtained from an XRD study. The values are listed as "Data Not Available" due to the absence of published research on the crystal structure of this specific compound.

Chemical Reactivity and Derivatization Strategies of 2 Phenylbenzimidazole 4 Carboxylic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for a variety of chemical transformations, including esterification, amide bond formation, and the introduction of moieties for analytical detection.

The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity, solubility, and biological activity of the parent compound. A prevalent method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.ukathabascau.ca This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comathabascau.ca

For instance, new benzimidazole-4-carboxylates have been synthesized and evaluated for their biological activities. nih.gov The synthesis typically involves the reaction of 2-phenylbenzimidazole-4-carboxylic acid with the desired alcohol under acidic conditions. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the corresponding ester.

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid Reactant | Alcohol Reactant | Catalyst | Key Conditions | Product | Reference |

| Acetic Acid | Ethanol | Sulfuric Acid | Heating | Ethyl Acetate (B1210297) | athabascau.ca |

| Benzoic Acid | Methanol | Dry HCl gas | Heating | Methyl Benzoate | chemguide.co.uk |

| This compound | Various alcohols | Acid catalyst | Optimized heating | Corresponding benzimidazole-4-carboxylate | nih.gov |

The formation of an amide bond by reacting the carboxylic acid with an amine is another crucial derivatization strategy, often employed in the development of new therapeutic agents. A series of substituted 2-phenylbenzimidazole-4-carboxamides have been synthesized and assessed for their potential as antitumor agents. nih.gov

The synthesis of these amides typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. hepatochem.comluxembourg-bio.com Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. hepatochem.comgrowingscience.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity of the resulting amide. growingscience.comrsc.orgnih.gov

Table 2: Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Effective for acid-sensitive substrates. | commonorganicchemistry.com |

| N,N'-Diisopropylcarbodiimide (DIC) | - | Similar to DCC. | growingscience.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | - | Water-soluble carbodiimide. | growingscience.com |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) | N,N-Diisopropylethylamine (DIPEA) | Effective for hindered amines and acids. | growingscience.com |

To enable sensitive detection and quantification in analytical methods such as high-performance liquid chromatography (HPLC), the carboxylic acid group can be derivatized with a fluorescent tag. nih.gov This process, known as fluorimetric labeling, significantly enhances the detectability of the analyte. nih.gov

A variety of fluorescent derivatization reagents are available for carboxylic acids, including coumarin (B35378) analogues, alkyl halides, diazoalkanes, and amines. nih.gov The choice of reagent depends on the specific requirements of the analytical method, such as the desired excitation and emission wavelengths and the compatibility with the chromatographic conditions. sdiarticle4.com For example, derivatization can be performed pre-column or post-column. sdiarticle4.com The reaction typically involves the formation of an ester or amide linkage with the fluorescent moiety. thermofisher.com While specific applications for this compound are not extensively documented, the general principles of carboxylic acid derivatization are applicable. nih.govsdiarticle4.com

Modifications on the Benzimidazole (B57391) Nitrogen Atoms (N-Derivatization)

The benzimidazole ring possesses two nitrogen atoms, with the N-H proton being acidic and thus amenable to substitution. N-derivatization is a powerful tool to modulate the physicochemical and biological properties of the benzimidazole core.

N-alkylation involves the introduction of an alkyl group onto one of the nitrogen atoms of the benzimidazole ring. This modification can significantly impact the compound's lipophilicity, metabolic stability, and receptor-binding affinity. The N-alkylation of 2-substituted benzimidazole derivatives is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.netnih.gov Common bases used include potassium carbonate or sodium hydride, and the reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov

Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to facilitate the reaction between the benzimidazole and the alkyl halide, particularly when using an aqueous base. researchgate.net

Table 3: Conditions for N-Alkylation of Benzimidazoles

| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Catalyst | Reference |

| 2-Substituted benzimidazoles | C3–C10 alkyl bromides | 30% aqueous potassium hydroxide | - | Tetrabutylammonium hydrogen sulfate | researchgate.net |

| Substituted benzimidazoles | Alkyl halide | Potassium carbonate | Acetonitrile | - | nih.gov |

| Sulfonamides (for comparison) | Benzylic alcohols | Potassium carbonate | - | FeCl2 | ionike.com |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the benzimidazole), formaldehyde (B43269), and a primary or secondary amine. nih.govresearchgate.net This reaction leads to the formation of N-Mannich bases, which are β-aminoalkyl derivatives. chitkara.edu.in

The synthesis of N-Mannich bases of 2-phenylbenzimidazole (B57529) derivatives typically involves refluxing the benzimidazole with formaldehyde and a secondary amine in a suitable solvent, such as ethanol. nih.govscielo.br A catalytic amount of acid, like hydrochloric acid, can be used to accelerate the reaction. scielo.br A variety of secondary amines, including piperazine, piperidine, and morpholine, have been successfully employed to generate a library of N-Mannich bases. nih.govscielo.br

Table 4: Components for Synthesis of N-Mannich Bases of Benzimidazoles

| Benzimidazole Reactant | Amine Reactant | Aldehyde | Solvent | Key Conditions | Reference |

| 2-Substituted benzimidazole | Secondary amine | Formaldehyde | Ethanol | Reflux for 8 hours | nih.gov |

| 2-Phenyl-5-benzimidazole sulfonic acid | Piperazine, Piperidine, Morpholine, etc. | Formaldehyde | Absolute ethanol | Reflux with catalytic HCl | scielo.br |

| 2-Substituted benzimidazole | Diethylamine | Formaldehyde | - | Reaction with the formed product | chitkara.edu.in |

Considerations of Tautomerism and Regioisomerism upon Substitution

The benzimidazole ring system inherently possesses the capacity for tautomerism, a phenomenon that significantly influences its substitution patterns. In the case of this compound, the imidazole (B134444) proton can reside on either of the two nitrogen atoms, leading to two tautomeric forms. While these tautomers are equivalent in the parent molecule, substitution on the benzimidazole core can favor one form over the other, leading to the formation of regioisomers.

Theoretical studies on substituted benzimidazoles indicate that the relative stability of tautomers is influenced by the electronic effects of the substituents. researchgate.net For instance, the position of a substituent can alter the electron density at the nitrogen atoms, thereby affecting the equilibrium between the tautomeric forms. researchgate.net When undertaking derivatization, particularly at the N-1 or N-3 positions of the imidazole ring, the potential for generating a mixture of regioisomers must be considered. The specific reaction conditions and the nature of the substituent play a critical role in determining the regiochemical outcome of N-substitution reactions.

Substitutions on the Phenyl Ring and Benzimidazole Core

The this compound scaffold offers multiple sites for substitution, including the phenyl ring and the fused benzene (B151609) ring of the benzimidazole core. The reactivity of these aromatic systems can be exploited through various substitution reactions to introduce a diverse array of functional groups.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The benzimidazole nucleus and the pendant phenyl ring are generally susceptible to electrophilic attack. masterorganicchemistry.com However, the reactivity of each ring is influenced by the existing substituents. The carboxylic acid group on the benzimidazole core is an electron-withdrawing group and a meta-director. Conversely, the imidazole moiety can be considered activating, though its effect is complicated by its potential to be protonated under acidic conditions typical for EAS, which would make it strongly deactivating. youtube.com

Substitutions on the phenyl ring are directed by the benzimidazole group, which acts as a deactivating meta-director if the imidazole nitrogen is protonated, or as a weak ortho-, para-director if unprotonated. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Nucleophilic Aromatic Substitution (SNAr): While less common than EAS for simple aromatic rings, SNAr can occur on the benzimidazole or phenyl rings if they are sufficiently activated by potent electron-withdrawing groups. libretexts.orgnih.gov For a nucleophilic attack to proceed, an electron-deficient aromatic ring is necessary, typically with electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). libretexts.org For example, if a nitro group were introduced onto the benzimidazole core, it could facilitate the displacement of a strategically positioned halide by a nucleophile.

Cross-Coupling Reactions for Extending Molecular Complexity (e.g., Suzuki, Heck, Sonagashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant extension of the molecular framework of this compound. nih.gov To utilize these reactions, the parent molecule must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. nih.govnih.gov It is widely used to form biaryl structures. A halogenated derivative of this compound can be reacted with various aryl or heteroaryl boronic acids to introduce new aromatic systems. nih.gov

Heck-Mizoroki Reaction: The Heck reaction forms a new C-C bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. tubitak.gov.trrsc.org This allows for the introduction of alkenyl substituents onto the benzimidazole or phenyl rings.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. tubitak.gov.trrsc.orgresearchgate.net It is a reliable method for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of a larger conjugated system. researchgate.net

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Biaryl/Aryl-Vinyl Compound |

| Heck-Mizoroki | Aryl/Vinyl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | Aryl/Vinyl-Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-Substituted Alkyne |

Formation of Hybrid Chemical Architectures

The derivatization of the carboxylic acid group of this compound is a straightforward and common strategy for creating larger, more complex molecules with potential synergistic activities.

Coupling with Heterocyclic Systems (e.g., Coumarins)

One prominent strategy involves the formation of an amide or ester linkage between the carboxylic acid of the benzimidazole scaffold and a functional group on another heterocyclic system. Coumarins, a class of compounds known for their diverse biological activities, are frequent coupling partners. nih.govresearchgate.net

The synthesis of these hybrids typically involves activating the carboxylic acid group, for example with a coupling agent like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), followed by reaction with a hydroxyl- or amino-functionalized coumarin. nih.gov This approach has led to the creation of novel coumarin-benzimidazole hybrids. researchgate.netnih.gov For instance, 2-phenylbenzimidazole-5-carboxylic acid (an isomer of the title compound) has been coupled with 7-hydroxy-2H-chromen-2-one in the presence of TBTU and N,N-diisopropylethylamine (DIPEA) to yield a coumarin-linked benzimidazole derivative. nih.gov

Construction of Multi-Scaffold Conjugates

The principle of coupling the carboxylic acid function extends beyond coumarins to a wide variety of other molecular scaffolds. This allows for the rational design of multi-scaffold conjugates where the benzimidazole unit is linked to other pharmacophores or functional moieties to create molecules with combined or enhanced properties. The robust nature of amide or ester bond formation provides a reliable method for constructing these complex architectures. The choice of the linked scaffold depends on the desired final properties of the target molecule.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of molecules. nih.gov DFT calculations for 2-Phenylbenzimidazole-4-carboxylic acid allow for a detailed understanding of its fundamental properties. The B3LYP functional with a 6-311G(d,p) or similar basis set is a common level of theory for these analyses, providing a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound from DFT Calculations.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.commdpi.com

A small HOMO-LUMO gap indicates that a molecule requires low energy for electron excitation, suggesting higher chemical reactivity and lower stability. irjweb.comnih.gov DFT calculations can accurately predict the energies of these orbitals. For benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring system, while the LUMO may extend across both the benzimidazole and the phenyl substituent, facilitating intramolecular charge transfer. nih.gov

Table 2: Example Frontier Molecular Orbital Energies for this compound Calculated via DFT.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.netnih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide valuable insights into the electronic environment of each nucleus, aiding in the assignment of experimental spectra. mdpi.com

IR Spectroscopy: The vibrational frequencies in an infrared spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, although they are often systematically overestimated and require scaling by an empirical factor for better agreement with experimental results. nih.gov This analysis helps in assigning specific absorption bands to functional groups, such as the C=O stretch of the carboxylic acid or the N-H stretch of the imidazole (B134444) ring. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.govmdpi.com This method calculates the absorption wavelengths (λ_max) corresponding to the excitation of electrons from occupied to unoccupied orbitals, often from the HOMO to the LUMO or nearby orbitals.

Table 3: Theoretically Predicted Spectroscopic Data for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for understanding how a molecule like this compound might interact with a biological target. nih.gov

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding site of a protein. frontiersin.org These poses are then evaluated using a scoring function, which estimates the binding affinity, often expressed as a negative value in kcal/mol. ukm.my A more negative score typically indicates a more favorable binding interaction.

Derivatives of 2-phenylbenzimidazole (B57529) have been docked against various therapeutically relevant targets. For instance, studies have shown that 2-phenylbenzimidazole exhibits inhibitory potential against protein kinases with binding energies around -8.2 kcal/mol. nih.gov Other studies on benzimidazole derivatives targeting Epidermal Growth Factor Receptor (EGFR) have reported binding energies ranging from -7.8 to -8.4 kcal/mol. ukm.my Similar docking studies of benzimidazole-2-carboxylic acid derivatives have yielded docking scores between -6.6 and -8.4 kcal/mol. researchgate.net

Table 4: Predicted Binding Affinities of Benzimidazole Derivatives with Various Protein Targets from Molecular Docking Studies. nih.govukm.myresearchgate.net

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of the ligand-receptor complex, elucidating the specific intermolecular interactions that stabilize the binding. These interactions are crucial for understanding the mechanism of action and for guiding further structural optimization.

For this compound, key interactions typically include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The nitrogen atoms in the benzimidazole ring can also act as hydrogen bond acceptors. ukm.my These groups frequently form hydrogen bonds with polar amino acid residues like serine, threonine, aspartate, or glutamate (B1630785) in the protein's active site.

Hydrophobic and π-π Interactions: The aromatic phenyl and benzimidazole rings can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine. They can also form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Table 5: Common Interacting Residues and Interaction Types for Benzimidazole Scaffolds in Protein Binding Sites. ukm.my

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for various benzimidazole derivatives to predict their biological activities, such as antitumor and antioxidant effects. nih.govnih.gov These models are built by correlating structural or physicochemical properties (descriptors) of the molecules with their experimentally determined activities. For a series of 2-phenylbenzimidazole-4-carboxamides, structure-activity relationships have been evaluated to understand their in vitro and in vivo antitumor activity. nih.gov Although these compounds exhibited low in vitro cytotoxicity, several showed moderate antileukemic effects in vivo. nih.gov The development of such predictive models is crucial in computer-aided drug design, allowing for the screening of virtual compounds and the rational design of new derivatives with potentially enhanced activity. researchgate.netjomardpublishing.com 3D-QSAR models, in particular, have been generated to explore the molecular properties that have the highest influence on the antioxidative activity of novel N-substituted benzimidazole derived carboxamides. nih.govnih.gov

Through QSAR studies, specific structural features and molecular descriptors that influence the biological activity of benzimidazole derivatives have been identified. These descriptors can be categorized as electronic, steric, or hydrophobic in nature. For the 2-phenylbenzimidazole scaffold, key positions for substitution that significantly impact activity are the N-1, C-2, and C-5(6) positions of the benzimidazole core. nih.gov For instance, in studies of 2-phenylbenzimidazole-4-carboxamides, substitutions on the phenyl ring and the carboxamide group were found to modulate DNA binding affinity and antitumor effects. nih.gov The type of substituent at the nitrogen atom of the benzimidazole core and the number and position of methoxy (B1213986) groups on the phenyl ring have also been shown to be important determinants of activity. nih.govnih.gov

| Structural Descriptor | Influence on Biological Activity | Example Activity | Reference |

|---|---|---|---|

| Substituents at N-1 of benzimidazole | Modulates steric and electronic properties, affecting receptor binding and cell permeability. | Antioxidant, Antiproliferative | nih.gov |

| Substituents on the C-2 phenyl ring | Affects planarity and electronic distribution, influencing DNA intercalation and enzyme inhibition. | Antitumor | nih.gov |

| Modification of the C-4 carboxamide group | Alters DNA binding affinity and potential interactions with biological targets. | Antitumor | nih.gov |

| Number and position of methoxy groups | Influences antioxidant capacity and antiproliferative effects. | Antioxidant, Antiproliferative | nih.govnih.gov |

Advanced Theoretical Analyses

Advanced theoretical analyses, often employing Density Functional Theory (DFT), provide a deeper understanding of the molecular structure, vibrational properties, reactivity, and electronic characteristics of benzimidazole derivatives.

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign theoretical vibrational spectra. nih.gov It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode of a molecule. researchgate.net For a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, VEDA has been used in conjunction with DFT calculations to perform detailed vibrational assignments of its FT-IR and FT-Raman spectra. mdpi.com This analysis allows for the unambiguous characterization of fundamental vibrational modes. For example, the O-H stretching vibration is typically a pure mode with a 100% Potential Energy Distribution (PED) contribution, while the C=O stretching vibration may be mixed with other modes like C=C stretching or C-H bending. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm-1) | Potential Energy Distribution (PED) Contribution | Reference |

|---|---|---|---|

| O-H Stretching | ~3619 | 100% OH stretch | mdpi.com |

| C=O Stretching | ~1708 | Mixed mode with C=C stretch and C-H bend | mdpi.com |

| C=C Stretching (Aromatic) | 1400-1600 | Often mixed with other in-plane ring vibrations | mdpi.com |

| C-H Stretching (Aromatic) | 3000-3100 | Largely pure CH stretch modes | scirp.org |

The Electron Localization Function (ELF) and Fukui functions are quantum chemical tools used to analyze a molecule's electronic structure and reactivity. chemrxiv.org ELF provides a visual representation of electron-rich regions, such as atomic shells, chemical bonds, and lone pairs, helping to understand the chemical bonding characteristics. researchgate.netresearchgate.net Fukui functions are used to identify the most reactive sites within a molecule, predicting where it will be most susceptible to electrophilic or nucleophilic attack. mdpi.com For benzimidazole derivatives, these analyses can pinpoint reactive centers, such as the nitrogen atoms of the imidazole ring or the oxygen atoms of the carboxylic acid group, which is crucial for understanding interactions with biological receptors. mdpi.com

Computational methods are employed to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and telecommunications. nih.gov The NLO response is related to molecular properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov For a molecule to exhibit significant NLO properties, it often requires a donor-π-acceptor architecture that facilitates intramolecular charge transfer (ICT). scielo.org.mx In this compound, the phenyl group can act as part of the conjugated system, while the benzimidazole and carboxylic acid moieties can have donor or acceptor characteristics. Theoretical calculations on various benzimidazole derivatives have shown their potential as NLO materials. ias.ac.inmdpi.comresearchgate.net The magnitude of the first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. nih.gov

| Compound Class | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [x 10-23 esu] | First Hyperpolarizability (βtot) [x 10-30 esu] | Reference |

|---|---|---|---|---|

| N-sulfonyl-2-aryl-benzimidazole-carboxylates | 2.33 - 7.49 | 4.14 - 5.38 | Varies significantly with substitution | nih.gov |

| Benzimidazole L-tartrate | Not specified | Not specified | 2.69 times that of KDP (experimental) | ias.ac.in |

| Benzimidazole-fused 1,4-oxazepines | ~5.6 | Not specified | Calculated to be a good candidate for NLO | mdpi.com |

Cheminformatics and Virtual Screening Applications for Compound Discovery

Cheminformatics and virtual screening have emerged as powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of novel bioactive compounds. These computational techniques are particularly valuable for exploring the chemical space around privileged scaffolds like the benzimidazole core. While specific comprehensive studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of benzimidazole derivatives, including 2-phenylbenzimidazoles and benzimidazole-4-carboxamides, has been the subject of numerous computational investigations. These studies provide a strong foundation for understanding the potential of this compound and its analogs in drug discovery.

Virtual screening approaches for benzimidazole derivatives often employ either ligand-based or structure-based methods. Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. For instance, a study involving the ZINC15 database used the benzimidazole substructure as a query for an LBVS campaign to identify potential inhibitors of Triosephosphate Isomerase (TIM) from Leishmania mexicana, a target for anti-leishmanial drugs. nih.govnih.gov This approach successfully identified 175 potential inhibitors from an initial pool of over 67,000 benzimidazole-containing compounds. nih.gov

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the binding mode and affinity of a ligand to a protein's active site. This method has been widely applied to benzimidazole derivatives to identify potential inhibitors for a variety of targets. For example, docking studies have been performed on 2-phenyl benzimidazole derivatives to assess their potential as antifungal agents by targeting the 1S4N protein of Candida robusta. rroij.com Similarly, the binding modes of 2-phenylbenzimidazole derivatives have been investigated against kinase proteins, which are crucial targets in cancer therapy. researchgate.net One study highlighted that 2-phenylbenzimidazole showed significant inhibitory potential against protein kinase with a binding energy of -8.2 kcal/mol. researchgate.net

The insights gained from these computational studies are instrumental in guiding the synthesis and biological evaluation of new compounds. For example, following a virtual screening campaign, newly synthesized 2-phenylbenzimidazole derivatives were evaluated for their antifungal activity, with several compounds showing promising results compared to the standard drug. rroij.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are another critical aspect of cheminformatics that helps in the early stages of drug discovery to assess the drug-likeness of candidate molecules. nih.gov These predictions can help to filter out compounds with unfavorable pharmacokinetic properties, thus saving time and resources. For several series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles, in silico ADME predictions were conducted to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov

The following table summarizes findings from virtual screening studies on benzimidazole derivatives, which could be extrapolated to guide the discovery of novel compounds based on the this compound scaffold.

| Target | Screening Method | Key Findings | Reference |

| Triosephosphate Isomerase (TIM) of Leishmania mexicana | Ligand-Based Virtual Screening (LBVS) and Molecular Docking | Identified 175 potential inhibitors with docking scores ranging from -10.8 to -9.0 Kcal/mol. Compound E2 showed significant leishmanicidal activity. | nih.govnih.gov |

| Candida robusta 1S4N protein | Molecular Docking | 2-phenyl benzimidazole derivatives were evaluated for their potential antifungal activity. | rroij.com |

| Protein Kinases | Molecular Docking | 2-Phenylbenzimidazole demonstrated a binding energy of -8.2 kcal/mol, suggesting potential as a kinase inhibitor. | researchgate.net |

| Cyclooxygenase-2 (COX-2) | In silico ADME prediction | A novel series of benzimidazole derivatives were designed and evaluated for their potential as selective COX-2 inhibitors. | nih.gov |

These examples underscore the utility of cheminformatics and virtual screening in the exploration of the chemical space of benzimidazole derivatives for the discovery of new therapeutic agents. While direct studies on this compound are awaited, the existing research on related structures provides a clear roadmap for future computational and experimental investigations.

Applications in Chemical and Biological Research

Research on Biological Target Modulation

The benzimidazole (B57391) core, particularly when substituted with a phenyl group, has proven to be a versatile pharmacophore capable of interacting with a range of biological macromolecules and influencing cellular processes.

Derivatives of the 2-phenylbenzimidazole (B57529) scaffold have been identified as potent inhibitors of several key enzyme systems implicated in various diseases.

Poly(ADP-ribose) Polymerase (PARP-1): The benzimidazole carboxamide structure is a recognized scaffold for developing inhibitors of PARP, a family of enzymes crucial for DNA repair. A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors have demonstrated excellent potency against the PARP-1 enzyme, with Kᵢ values as low as 1 nM and EC₅₀ values of 1 nM in cellular assays. For instance, the compound (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) is a potent inhibitor of both PARP-1 and PARP-2. These inhibitors function by competing with the natural substrate, nicotinamide, at the enzyme's active site.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain 2-phenyl benzimidazole derivatives have been synthesized and identified as powerful inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Several compounds in this class have shown outstanding potency with IC₅₀ values in the nanomolar range (6.7–8.9 nM), comparable to or exceeding that of established inhibitors like sorafenib. Molecular docking studies suggest that these compounds bind effectively to the active site of VEGFR-2. The inhibition of the VEGFR-2 signaling pathway is a critical strategy for suppressing both angiogenesis and fibrosis.

α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. While research on 2-phenylbenzimidazole-4-carboxylic acid itself is specific, related benzimidazole derivatives and other heterocyclic compounds have been investigated as α-glucosidase inhibitors, showing potent activity. The mechanism involves competitive inhibition at the enzyme's active site, which slows the digestion of carbohydrates and the subsequent absorption of glucose.

Hemozoin Formation: The 2-phenylbenzimidazole scaffold is a known inhibitor of hemozoin formation, a crucial detoxification process for the malaria parasite Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it crystallizes into non-toxic hemozoin. Benzimidazole derivatives disrupt this process by inhibiting the formation of β-hematin, the synthetic equivalent of hemozoin. Many compounds based on this scaffold exhibit potent parasite growth inhibition, with some showing nanomolar activity and no cross-resistance with chloroquine-resistant strains.

| Enzyme Target | Derivative Class | Reported Potency | Therapeutic Area |

|---|---|---|---|

| PARP-1 | Benzimidazole Carboxamides | Kᵢ = 1 nM; EC₅₀ = 1 nM | Oncology |

| VEGFR-2 | 2-Phenyl Benzimidazoles | IC₅₀ = 6.7–8.9 nM | Oncology (Anti-angiogenesis) |

| Hemozoin Formation | 2-Phenylbenzimidazoles | Nanomolar parasite growth inhibition | Antimalarial |

The planar aromatic structure of benzimidazoles facilitates their interaction with DNA. Substituted 2-phenylbenzimidazole-4-carboxamides have been developed as "minimal" DNA-intercalating agents. These compounds possess a tricyclic chromophore with lower aromaticity compared to similar structures, resulting in lower DNA binding affinity. The mode of interaction can vary from intercalation, where the molecule inserts itself between the base pairs of the DNA helix, to groove-binding, depending on the specific substituents and the number of benzimidazole rings. Studies combining spectroscopy, viscosity measurements, NMR, and molecular modeling have confirmed that these compounds tend to bind in the minor groove of DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. This interaction is a key mechanism behind their potential antineoplastic properties.

By inhibiting key enzymes like VEGFR-2, derivatives of 2-phenylbenzimidazole can effectively modulate cellular pathways involved in tumor growth and progression. Angiogenesis, the formation of new blood vessels, is a critical pathway for tumor survival and metastasis. A derivative, 2-phenylbenzimidazole-5-sulphonic acid, has been shown to suppress the expression and secretion of vascular endothelial growth factor (VEGF) in ovarian cancer cells. This leads to the inhibition of capillary-like structure formation and angiogenic sprouting, demonstrating a clear anti-angiogenic effect. The mechanism is linked to the inhibition of specific signaling kinases, which in turn downregulates the expression of factors essential for cell proliferation and invasion. This modulation of the angiogenesis pathway highlights the therapeutic potential of this chemical scaffold in oncology.

Materials Science and Industrial Applications

The rigid and thermally stable nature of the benzimidazole ring system makes it an attractive building block for high-performance materials.

The 2-phenylbenzimidazole moiety is a fundamental component in the synthesis of polybenzimidazoles (PBIs), a class of heterocyclic polymers known for their exceptional thermal and oxidative stability. These polymers are synthesized through methods like solution polymerization, often using monomers derived from 2-phenylbenzimidazole precursors. For example, 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole has been polymerized to create novel poly(benzimidazole imide)s (N-Ph-PBIIs). These advanced polymers exhibit high glass-transition temperatures (up to 425 °C) and, through chemical modification such as N-phenylation, can be engineered to have lower water affinity and improved optical transparency. The inherent stability of the benzimidazole ring contributes directly to the robust properties of the final polymeric materials.

Organic molecules containing heteroatoms (like nitrogen), aromatic rings, and π-electrons are often effective corrosion inhibitors for metals in acidic environments. The 2-phenylbenzimidazole structure fits this profile perfectly. Derivatives have been shown to act as efficient corrosion inhibitors for metals such as mild steel and copper. These compounds function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The adsorption can occur through both physical (electrostatic) and chemical interactions between the inhibitor's active centers (benzene and imidazole (B134444) rings) and the metal. Studies have demonstrated high inhibition efficiency, with some derivatives achieving over 95% protection, making them promising candidates for industrial applications in metal treatment and protection.

Investigation as UV Filters and Pigments in Formulations

The benzimidazole scaffold is a key component in the development of organic ultraviolet (UV) filters. A notable example is 2-phenylbenzimidazole-5-sulfonic acid, commercially known as Ensulizole, which is a water-soluble sunscreen agent that strongly absorbs UV-B radiation. nih.gov This compound is frequently used in cosmetic and sunscreen formulations, often in combination with other UV filters to provide broader protection. nih.gov Its water solubility makes it suitable for lighter, less oily product formulations. nih.gov

While direct studies on this compound as a UV filter are not extensively documented in the reviewed literature, its structural similarity to Ensulizole suggests potential for similar applications. The core 2-phenylbenzimidazole structure is responsible for the absorption of UV radiation. The carboxylic acid group at the 4-position, like the sulfonic acid group in Ensulizole, would be expected to influence the compound's solubility and its incorporation into various formulations. The position of the acidic group on the benzimidazole ring can affect the electronic properties and, consequently, the UV absorption spectrum.

Research into related benzimidazole sulfonic acids has led to patents for their use as UV-B filters in cosmetic preparations. google.com The synthesis of these compounds often involves the condensation of a diamine with a benzoic acid derivative. tandfonline.com The photophysical and photochemical properties of these compounds are of critical interest, as studies have shown that upon UV irradiation, compounds like 2-phenylbenzimidazole-5-sulfonic acid can generate reactive oxygen species. nih.gov This highlights the importance of careful formulation to ensure photostability and safety.

Coordination Chemistry Research

Design and Synthesis as Ligands for Metal Complexes

Benzimidazole derivatives, particularly those containing carboxylic acid functional groups, are versatile ligands in coordination chemistry. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group provide multiple coordination sites for metal ions. The synthesis of such ligands often involves the condensation of o-phenylenediamine (B120857) derivatives with appropriate carboxylic acids. tandfonline.com For instance, a general method for synthesizing 2-phenylbenzimidazoles involves the thermal condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. tandfonline.com

In the design of ligands for metal complexes, the rigid structure of the benzimidazole core combined with the flexible coordination possibilities of the carboxylate group allows for the construction of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. The specific placement of the carboxylic acid group, as in this compound, can direct the geometry of the resulting metal complex.

A series of substituted 2-phenylbenzimidazole-4-carboxamides have been synthesized, demonstrating the accessibility of the 4-carboxylic acid position for derivatization. nih.gov These syntheses showcase the chemical reactivity of the carboxylic acid group, which can be converted to an amide to modulate the ligand's properties and its interaction with metal centers.

Investigation of Metal-Ligand Coordination and Resulting Properties

The coordination of this compound and its derivatives with metal ions leads to complexes with diverse structures and properties. The benzimidazole nitrogen and the carboxylate oxygen atoms can act as chelating or bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional networks.

The resulting metal complexes have been investigated for a range of potential applications, including their use as antitumor agents. For example, a series of fluorinated and non-fluorinated 2-phenylbenzimidazoles have been synthesized and evaluated for their antitumor activity. tandfonline.com While these specific examples may not involve the 4-carboxylic acid derivative, they underscore the biological potential of metal complexes derived from this class of ligands.

The table below summarizes the synthesis and activity of some 2-phenylbenzimidazole derivatives, illustrating the therapeutic potential that can be explored with metal complexes of this compound.

| Compound | Substituent on Phenyl Ring | Biological Activity |

| PMX 610 | 3,4-dimethoxy (on a benzothiazole core) | Potent and selective antitumor agent in vitro |

| 3j and 3k | Oxygenated substituents | Low micromolar GI50 values in breast cancer cell lines |

Furthermore, benzimidazole carboxamide derivatives have been explored as PARP (poly(ADP-ribose)polymerase) inhibitors, which are a class of targeted anticancer agents. nih.gov Veliparib, a PARP inhibitor, is a 2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, highlighting the significance of the 4-carboxamide group in biological activity. nih.gov This suggests that metal complexes of this compound could also be designed to target specific biological pathways.

Agrochemical Research and Plant Science Applications

Studies on Plant Growth-Promoting Properties